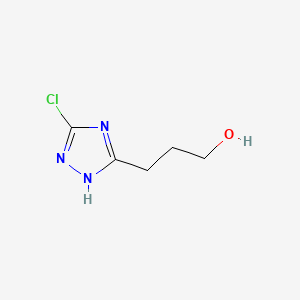![molecular formula C10H17N3O B578658 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1251999-18-4](/img/structure/B578658.png)
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring The oxadiazole ring is a five-membered ring containing oxygen and nitrogen atoms, which is known for its bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic or basic conditions. For instance, amidoxime can react with ethyl chloroformate in the presence of triethylamine to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: This compound features a similar oxadiazole ring but with different substituents, leading to different chemical and biological properties.
3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: This compound combines an oxadiazole ring with a furazan ring, resulting in unique energetic properties.
Uniqueness
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the presence of both an oxadiazole ring and a piperidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-piperidin-3-yl-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQWYQHLSLMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

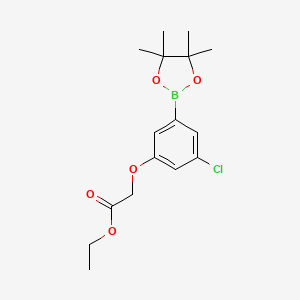
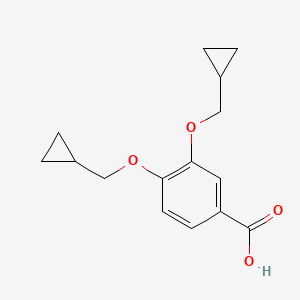
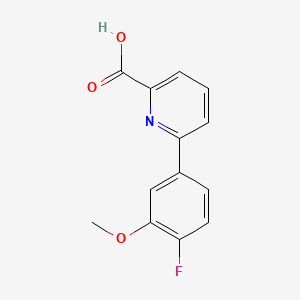
![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)
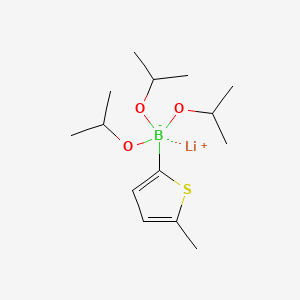
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
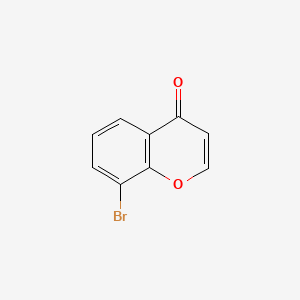
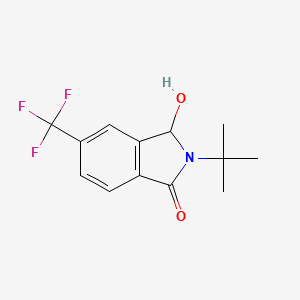
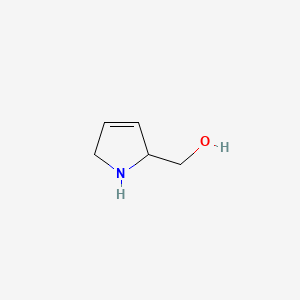
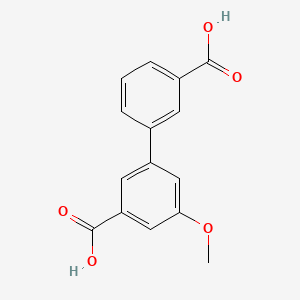

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)
